![molecular formula C17H23N3O2 B2631168 2-Acetamido-N-[(4-tert-butylphenyl)-cyanomethyl]propanamide CAS No. 1385284-52-5](/img/structure/B2631168.png)
2-Acetamido-N-[(4-tert-butylphenyl)-cyanomethyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The synthesis of related compounds involves various chemical modifications to enhance biological activities or understand chemical behaviors under different conditions. For example, studies have reported the synthesis of aminoethyl and aminopropyl derivatives through the treatment of esters with aqueous NH4OH and subsequent reduction of the amide, highlighting methods to generate compounds with potential biological applications (Shishkin et al., 2012). Additionally, the photoreactions of similar compounds have been studied to understand their behavior under UV light, which is crucial for drug stability and safety (Watanabe et al., 2015).
Biological Activities
Research into the biological activities of these compounds spans various areas:
Antitumor Activity : Synthesized derivatives have been explored for their antitumor properties, revealing some compounds with potential efficacy against certain cancer types (El-Messery et al., 2012).
Antinociceptive and Anti-inflammatory Activities : Several studies have synthesized derivatives to test for antinociceptive (pain-relieving) and anti-inflammatory effects, finding compounds that show promise in these applications (Doğruer et al., 2004).
Herbicidal Effects : The preparation and study of N-substituted propanamides have shown root growth-inhibitory activities in certain plant species, indicating potential use as herbicides (Kitagawa et al., 2005).
Environmental and Metabolic Studies
Comparative metabolism studies of chloroacetamide herbicides and their metabolites in human and rat liver microsomes provide insights into the metabolic pathways and potential toxicological profiles of these compounds, which is critical for evaluating their safety as agricultural chemicals (Coleman et al., 2000).
Propiedades
IUPAC Name |
2-acetamido-N-[(4-tert-butylphenyl)-cyanomethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-11(19-12(2)21)16(22)20-15(10-18)13-6-8-14(9-7-13)17(3,4)5/h6-9,11,15H,1-5H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMZWGRMIGQTKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C#N)C1=CC=C(C=C1)C(C)(C)C)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-N'-[2-(trifluoromethyl)phenyl]oxamide](/img/structure/B2631085.png)
![Tert-butyl 4-[amino(3-fluorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B2631086.png)
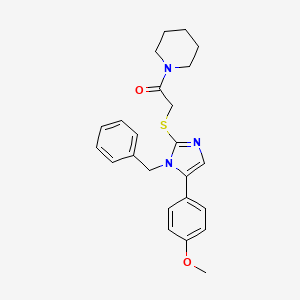
![1-[2-Hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-3-(thiophen-2-yl)urea](/img/structure/B2631091.png)
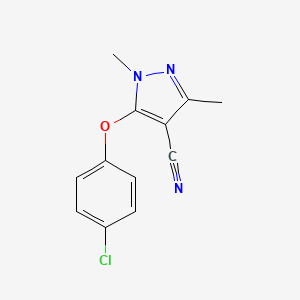
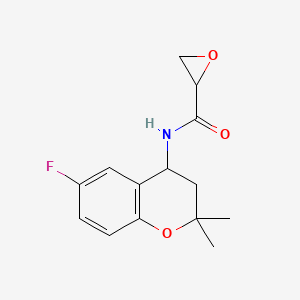
![3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-methylbenzoate](/img/structure/B2631097.png)
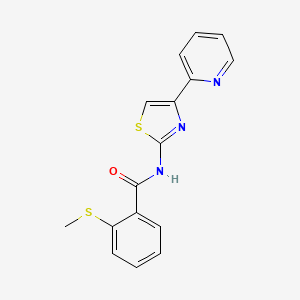
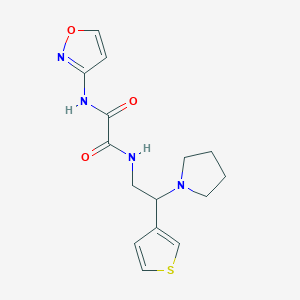
![N-(3-cyanofuro[3,2-b]pyridin-2-yl)-3-methylbenzenecarboxamide](/img/structure/B2631102.png)
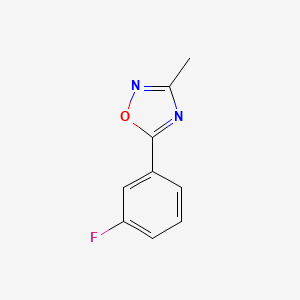
![4-acetyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2631105.png)
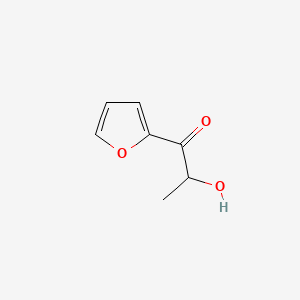
![2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]benzoic Acid](/img/structure/B2631108.png)
